Cas no 1261764-47-9 (2-methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride)

1261764-47-9 structure
Produktname:2-methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride
CAS-Nr.:1261764-47-9
MF:C8H6ClF3O2S
MW:258.645250797272
MDL:MFCD18399866
CID:4583792
PubChem ID:112756477
2-methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzenesulfonyl chloride, 2-methyl-4-(trifluoromethyl)-
- 2-methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride
-
- MDL: MFCD18399866
- Inchi: 1S/C8H6ClF3O2S/c1-5-4-6(8(10,11)12)2-3-7(5)15(9,13)14/h2-4H,1H3
- InChI-Schlüssel: KEMXARIURFTNQW-UHFFFAOYSA-N
- Lächelt: C1(S(Cl)(=O)=O)=CC=C(C(F)(F)F)C=C1C
2-methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-203025-0.5g |
2-methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride |
1261764-47-9 | 95% | 0.5g |
$484.0 | 2023-09-16 | |
Enamine | EN300-203025-10.0g |
2-methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride |
1261764-47-9 | 95% | 10g |
$2670.0 | 2023-05-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00998611-1g |
2-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride |
1261764-47-9 | 95% | 1g |
¥5677.0 | 2023-04-04 | |
Enamine | EN300-203025-2.5g |
2-methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride |
1261764-47-9 | 95% | 2.5g |
$1218.0 | 2023-09-16 | |
1PlusChem | 1P01B9FQ-500mg |
2-methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride |
1261764-47-9 | 95% | 500mg |
$573.00 | 2025-03-19 | |
1PlusChem | 1P01B9FQ-10g |
2-methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride |
1261764-47-9 | 95% | 10g |
$3362.00 | 2024-07-09 | |
Aaron | AR01B9O2-1g |
2-methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride |
1261764-47-9 | 95% | 1g |
$879.00 | 2025-02-09 | |
Aaron | AR01B9O2-2.5g |
2-methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride |
1261764-47-9 | 95% | 2.5g |
$1700.00 | 2025-02-09 | |
A2B Chem LLC | AW04262-1g |
2-methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride |
1261764-47-9 | 95% | 1g |
$689.00 | 2024-04-20 | |
A2B Chem LLC | AW04262-5g |
2-methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride |
1261764-47-9 | 95% | 5g |
$1931.00 | 2024-04-20 |
2-methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride Verwandte Literatur
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
1261764-47-9 (2-methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride) Verwandte Produkte
- 1525292-67-4(N-(4-Hydroxyoxan-4-yl)methylacetamide)
- 1806042-36-3(4-Chloro-3-(difluoromethyl)-5-nitro-2-(trifluoromethyl)pyridine)
- 1508921-85-4(3-amino-1-(4-methylpyridin-3-yl)propan-1-one)
- 2137742-99-3(Propanoic acid, 2,2-difluoro-3-[[1-methyl-2-(methylthio)ethyl]amino]-)
- 3491-12-1(4,4-( p-Phenylenedioxy)dianiline)
- 414880-90-3(1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol)
- 2225170-11-4(4-Cyano-2-methyl-5-cyclopropylphenylboronic acid)
- 1804526-10-0(4-Amino-6-cyano-2-(trifluoromethoxy)pyridine-3-carboxamide)
- 2228128-01-4(tert-butyl N-3-(1-aminocyclobutyl)oxolan-3-ylcarbamate)
- 1806485-45-9(4-Ethyl-3-(2-oxopropyl)mandelic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1261764-47-9)2-methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Reinheit:99%
Menge:1g
Preis ($):744.0